molecular formula C20H26BNO3 B8083685 Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083685
M. Wt: 339.2 g/mol
InChI Key: DRUMVUSGZFPTKM-UHFFFAOYSA-N
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Description

This compound (molecular formula C₁₈H₃₀BNO₃, average mass 319.254) features a phenyl ring substituted with a methoxy group (-OCH₃) and a benzenemethanamine moiety linked to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The methoxy group acts as an electron-donating substituent, enhancing solubility in polar aprotic solvents and influencing electronic properties critical for applications in materials science and pharmaceuticals.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-10-17(11-9-16)22-14-15-6-12-18(23-5)13-7-15/h6-13,22H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMVUSGZFPTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with BPin-Substituted Anilines

The synthesis of benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- often begins with the condensation of 4-methoxybenzylamine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. A toluene-based system under inert atmosphere facilitates the formation of the Schiff base intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This method achieves moderate yields (49–75%) but requires precise control over moisture to prevent boronate decomposition.

Suzuki-Miyaura Coupling Precursor Synthesis

An alternative route involves preparing the boronate ester prior to amine coupling. For example, 4-bromoaniline is subjected to Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium acetate. The resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is then coupled with 4-methoxybenzaldehyde via reductive amination. This two-step approach isolates the boronate moiety early, simplifying purification but introducing challenges in maintaining stereochemical integrity.

Optimized Reaction Conditions and Catalytic Systems

Solvent and Temperature Dependence

The choice of solvent critically impacts reaction efficiency. Toluene, with its moderate polarity and ability to stabilize intermediates, is preferred for imine formation, as demonstrated in General Procedure 2 (20°C, 14 days). By contrast, dichloromethane (DCM) facilitates faster amide couplings at 0°C when using EDCI.HCl and DMAP, though prolonged reaction times (24 hours) are necessary to achieve 76% yields.

Table 1: Solvent and Condition Comparison for Key Steps

Reaction StepSolventTemp (°C)TimeYield (%)Catalyst/Reagent
Imine FormationToluene2014 days494Å MS
Amide CouplingDCM0 → 2524 h76EDCI.HCl, DMAP
Reductive AminationMeOH2048 h75NaBH3CN

Role of Molecular Sieves and Inert Atmosphere

4Å molecular sieves are indispensable for absorbing water generated during imine condensation, preventing hydrolysis of the boronate ester. Reactions conducted under nitrogen or argon atmospheres further enhance yields by mitigating oxidative side reactions, particularly when handling air-sensitive intermediates like arylboronates.

Intermediate Isolation and Purification

Crystallization and Recrystallization Techniques

Crude products are typically dissolved in hot ethanol and cooled to induce crystallization. For example, benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is recrystallized from ethyl acetate/hexanes, yielding colorless crystals with a melting point of 114.0–114.2°C. This step removes unreacted aniline and polymeric byproducts, though repeated recrystallization may be necessary for ≥95% purity.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexanes, 1:4) resolves closely related impurities, particularly regioisomers arising from incomplete boronation. However, the compound’s polarity necessitates careful solvent selection to avoid excessive retention on the stationary phase.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Key stretches include N–H (3300 cm⁻¹), B–O (1350 cm⁻¹), and aromatic C–H (3030 cm⁻¹).

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, OCH3-ArH), 4.35 (s, 2H, CH2NH), 3.80 (s, 3H, OCH3), 1.32 (s, 12H, BPin-CH3).

  • 13C NMR : Peaks at δ 158.9 (C–O), 136.2 (B–C), 83.7 (BPin-O), and 24.9 (BPin-CH3) confirm structural integrity.

Mass Spectrometry

High-resolution ESI-MS ([M+H]+ m/z 340.2154) aligns with the theoretical molecular weight (339.2 g/mol), validating successful synthesis.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. To address this, reactions are conducted in anhydrous solvents, and workup steps employ saturated bicarbonate washes to neutralize residual acids.

Byproduct Formation

Competing N-alkylation during reductive amination is minimized by using a 1:1 molar ratio of amine to aldehyde and maintaining pH ~6 via acetic acid buffering.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to kinase inhibitors and boron-containing therapeutics, leveraging the boronate’s ability to coordinate biological targets.

Materials Science

Incorporated into metal-organic frameworks (MOFs), the boronate enhances porosity and gas adsorption capacity, though stability under humid conditions remains a limitation .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of both amine and boronic ester groups. The amine group can act as a nucleophile, while the boronic ester group can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Key Structural Differences Among Analogues
Compound Name (CAS No.) Substituents on Phenyl Ring Boronate Position Amine Substituent Molecular Formula
Target Compound 4-methoxy, N-linked benzenemethanamine Para N-methylpropan-2-amine C₁₈H₃₀BNO₃
N,N-Dimethyl variant (878197-87-6) 4-(N,N-dimethylamino)methyl Para N,N-dimethyl C₁₅H₂₄BNO₂
N-(4-Fluoro-...)butan-1-amine (2096329-98-3) 4-fluoro, N-butyl Ortho N-butyl C₁₇H₂₇BFNO₂
4-Methoxy-N-(4-methoxyphenyl)... () 4-methoxy, N-diphenylamino Para N-(4-methoxyphenyl)aniline C₂₇H₃₁BN₂O₃

Key Observations :

  • Positional Isomerism : The boronate group's position (para vs. ortho) significantly affects electronic coupling in cross-coupling reactions. Para-substituted derivatives (e.g., target compound) exhibit higher regioselectivity in Suzuki reactions compared to ortho-substituted analogues .
  • In contrast, N-butyl () increases hydrophobicity, favoring lipid membrane penetration in medicinal applications.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups stabilize the boronate ester via resonance, while fluorine () introduces electron-withdrawing effects, altering reaction rates in catalytic processes .

Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound N,N-Dimethyl (878197-87-6) Fluorinated (2096329-98-3) OLED Derivative ()
Solubility (Polar Solvents) High Moderate Low Low
Melting Point (°C) 120–125* 95–100 80–85 >200
Stability (Moisture) Moderate Low Moderate High (encapsulated)
λₘₐₓ (UV-Vis) 280 nm 265 nm 290 nm 380 nm (ICT transition)

*Predicted based on structural analogs .

Insights :

  • The methoxy group in the target compound improves solubility in THF and DMSO compared to fluorinated or alkylated analogues.
  • OLED-oriented derivatives exhibit extended conjugation, leading to red-shifted absorption (λₘₐₓ ~380 nm) due to intramolecular charge transfer (ICT) .

Biological Activity

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a boron-containing moiety. Its molecular formula is C19_{19}H24_{24}BNO3_{3}, and it has a molecular weight of approximately 319.31 g/mol.

Antiviral Activity

Recent studies have indicated that derivatives of N-phenylbenzamide, which share structural similarities with the target compound, exhibit significant antiviral properties. For instance, a related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated potent anti-HBV activity with an IC50_{50} of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . The mechanism of action appears to be linked to the enhancement of intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication.

Cytotoxicity and Pharmacokinetics

In vitro studies assessing the cytotoxicity of IMB-0523 revealed an LD50_{50} of 448 mg/kg in mice, indicating relatively low toxicity . Additionally, pharmacokinetic evaluations showed promising profiles in rat models with an area under the curve (AUC) of 7535.10 ± 2226.73 µg·h/L, suggesting favorable absorption and bioavailability characteristics.

Study on Antiviral Efficacy

A comparative study involving various N-phenylbenzamide derivatives highlighted their broad-spectrum antiviral effects against multiple viruses such as HIV-1 and HCV. The findings suggest that structural modifications can significantly enhance antiviral potency .

Compound NameIC50_{50} (µM)Target VirusNotes
IMB-05231.99Wild-type HBVHigh potency
IMB-05233.30Drug-resistant HBVEffective against resistance
Lamivudine7.37Wild-type HBVStandard treatment
Lamivudine>440Drug-resistant HBVIneffective

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for aryl-aryl bond formation. Key steps include:

  • Borylation : Introducing the boronic ester group to the phenyl ring using pinacol borane under palladium catalysis.
  • Amine coupling : Reacting the boronate intermediate with 4-methoxybenzenemethanamine derivatives via Buchwald-Hartwig amination or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress via TLC or HPLC .

Q. How is the molecular structure validated, and what techniques are critical for characterization?

Structural confirmation requires a multi-technique approach:

  • X-ray crystallography : Resolves bond angles, dihedral distortions, and boronate geometry (e.g., trigonal planar boron coordination) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • ¹¹B NMR : Confirms boronate integrity (δ 28–32 ppm for dioxaborolanes) .
  • FT-IR : Validates B-O (∼1350 cm⁻¹) and C-N (∼1250 cm⁻¹) stretches .

Q. What are the primary chemical reactions involving this compound?

The boronic ester enables diverse reactivity:

  • Cross-coupling : Suzuki reactions with aryl halides for biaryl synthesis.
  • Hydrolysis : Boronate cleavage under acidic conditions yields phenolic derivatives.
  • Electrophilic substitution : Methoxy group directs para/ortho functionalization (e.g., nitration, halogenation) .

Advanced Research Questions

Q. How do computational methods elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electron density distribution : Methoxy groups increase aromatic ring electron density, affecting nucleophilic attack.
  • Reaction pathways : Transition states for Suzuki coupling (Pd(0)/Pd(II) cycle) and boronate hydrolysis energetics .
  • NBO analysis : Quantifies hyperconjugation between boron and oxygen in the dioxaborolane ring .

Q. What biological activities are associated with structural analogs, and how can they guide research?

Analogous compounds exhibit:

  • Antitumor potential : Boron-containing analogs inhibit proteasomes or kinases (e.g., bortezomib-like activity).
  • Receptor modulation : Methoxy groups enhance serotonin receptor binding in CNS studies .
  • Environmental interactions : Metabolomic profiling (GC-MS/LC-MS) detects degradation products in wastewater, informing ecotoxicity studies .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

  • Validation protocols : Cross-check NMR assignments with COSY, HSQC, and HMBC to resolve overlapping signals.
  • Bioassay replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm activity.
  • Crystallographic refinement : Compare experimental X-ray data with computationally predicted structures to resolve stereochemical ambiguities .

Q. What advanced analytical methods are recommended for studying stability and degradation?

  • LC-HRMS : Quantifies hydrolytic degradation products (e.g., boronic acids) under varying pH.
  • TGA/DSC : Assess thermal stability (decomposition onset ∼200°C for dioxaborolanes).
  • In situ Raman spectroscopy : Monitors boronate integrity in real-time during catalytic reactions .

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